molecular formula C12H18O4 B14433264 (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate CAS No. 76299-63-3

(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate

Cat. No.: B14433264
CAS No.: 76299-63-3
M. Wt: 226.27 g/mol
InChI Key: OURKYXSASPBBRG-UHFFFAOYSA-N
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Description

(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate is a chemical compound with a unique structure that includes a five-membered oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with an oxolane derivative. The reaction conditions often include the use of a base catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .

Scientific Research Applications

Chemistry

In chemistry, (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity makes it a valuable tool for investigating biochemical processes at the molecular level .

Medicine

Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific oxolane ring structure, which imparts unique chemical and physical properties. This structural feature allows for a broader range of chemical modifications and applications compared to other related compounds .

Properties

CAS No.

76299-63-3

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(4-methylidene-5-oxo-2-pentyloxolan-3-yl) acetate

InChI

InChI=1S/C12H18O4/c1-4-5-6-7-10-11(15-9(3)13)8(2)12(14)16-10/h10-11H,2,4-7H2,1,3H3

InChI Key

OURKYXSASPBBRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(=C)C(=O)O1)OC(=O)C

Origin of Product

United States

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